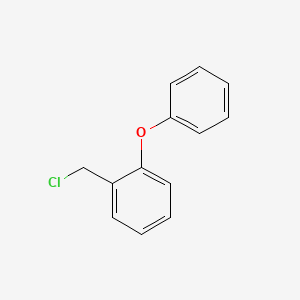

1-(Chloromethyl)-2-phenoxybenzene

Description

The exact mass of the compound 1-(Chloromethyl)-2-phenoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Chloromethyl)-2-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGILLBRWRDXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974377 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-53-9, 31426-72-9 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenoxybenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9)

Strategic Utilization in Medicinal Chemistry & Organic Synthesis [1][2]

Executive Summary

1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9), also known as 2-phenoxybenzyl chloride , is a specialized electrophilic building block used in the synthesis of sterically constrained bi-aryl ether scaffolds.[1][2] Unlike its widely utilized meta- and para- isomers (common in agrochemistry and kinase inhibitors like Ibrutinib), the ortho- isomer offers a unique steric profile.[1] It allows medicinal chemists to introduce a "kinked" hydrophobic moiety into drug candidates, influencing binding pocket occupancy and metabolic stability.

This guide provides a comprehensive technical profile, high-purity synthesis protocols, and safety standards for integrating this compound into drug discovery workflows.

Chemical Profile & Physical Properties[2][3]

The reactivity of CAS 5888-53-9 is dominated by the highly electrophilic benzylic carbon, activated by the adjacent phenoxy ring.[1]

| Property | Data |

| CAS Number | 5888-53-9 |

| IUPAC Name | 1-(Chloromethyl)-2-phenoxybenzene |

| Synonyms | 2-Phenoxybenzyl chloride; 2-(Chloromethyl)diphenyl ether |

| Molecular Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.68 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 172 °C at 16 mmHg |

| Density | 1.18 g/mL (25 °C) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |

Synthesis & Manufacturing

Critical Analysis of Synthetic Routes

While direct chloromethylation of diphenyl ether (Blanc reaction) is industrially common, it predominantly yields the para- isomer (4-phenoxybenzyl chloride) due to steric hindrance at the ortho- position.[1]

Recommended Protocol: For research-grade purity (>98%), the Deoxychlorination of 2-Phenoxybenzyl Alcohol is the gold standard.[1] This route guarantees regiochemical integrity.

DOT Diagram: Synthesis Workflow

The following diagram illustrates the high-fidelity synthesis pathway starting from 2-phenoxybenzoic acid to ensure the correct isomeric outcome.

Figure 1: Regioselective synthesis pathway ensuring ortho-substitution fidelity.

Detailed Experimental Protocol: Deoxychlorination

Objective: Synthesis of 10g of 1-(Chloromethyl)-2-phenoxybenzene.

-

Precursor Preparation: Dissolve 2-phenoxybenzyl alcohol (10.0 g, 50 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under an inert Nitrogen atmosphere.

-

Activation: Cool the solution to 0°C using an ice bath. Add a catalytic amount of DMF (0.1 mL) to facilitate the formation of the Vilsmeier-Haack-like intermediate.[1]

-

Chlorination: Add Thionyl Chloride (SOCl₂, 7.3 g, 60 mmol) dropwise over 20 minutes.

-

Mechanistic Note: The reaction proceeds via an SNi mechanism (internal nucleophilic substitution) or SN2 depending on conditions, but retention of the aromatic structure is absolute.

-

-

Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the chloride (Rf ~0.7).

-

Workup: Quench carefully with saturated NaHCO₃ solution (cold). Extract with DCM (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via short-path distillation or silica plug filtration (eluting with Hexanes) to remove trace sulfur impurities.

Applications in Drug Discovery

The "Ortho-Effect" in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, CAS 5888-53-9 is used to probe the steric tolerance of binding pockets.[1]

-

Conformational Restriction: The ortho- phenoxy group creates a "twisted" bi-aryl conformation due to steric clash with the benzylic protons.[1] This is distinct from the linear para- isomer.

-

Lipophilic Pocket Filling: Used to introduce a bulky, hydrophobic motif into kinase inhibitors, GPCR antagonists, and ion channel blockers.

Divergent Synthesis Workflow

The benzylic chloride is a versatile electrophile. It reacts readily with nucleophiles to generate diverse libraries.

Figure 2: Divergent synthesis capabilities for generating medicinal chemistry libraries.

Safety & Handling Standards

Hazard Classification: Skin Corrosion 1B; Serious Eye Damage 1. Specific Risk: Benzylic chlorides are potent lachrymators and potential alkylating agents .

Mandatory PPE & Engineering Controls[1]

-

Respiratory: All operations must be performed in a certified chemical fume hood.

-

Skin: Double-gloving (Nitrile over Latex) is recommended due to the compound's ability to penetrate standard gloves.[1]

-

Decontamination:

-

Spills should be neutralized with a solution of 10% aqueous ammonia or 5% sodium thiosulfate to quench the alkylating capability before cleanup.

-

Glassware should be rinsed with an ethanolic KOH solution to decompose residues.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79654, 2-Phenoxybenzyl chloride. PubChem.[3][4] [Link]

-

Organic Syntheses. (1954). Chloromethylation of Aromatic Compounds. Org. Synth. Coll. Vol. 3, p.197. (General reference for benzylic chloride reactivity). [Link]

Sources

- 1. 53874-66-1|1-(Chloromethyl)-3-phenoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 3. 1-(chloromethyl)-2-phenoxy-benzene price,buy 1-(chloromethyl)-2-phenoxy-benzene - chemicalbook [chemicalbook.com]

- 4. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 1-(Chloromethyl)-2-phenoxybenzene

Executive Summary

1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9), commonly referred to as 2-phenoxybenzyl chloride , serves as a critical electrophilic building block in medicinal chemistry and agrochemical synthesis.[1] Unlike its meta-isomer (used extensively in pyrethroid synthesis), the ortho-isomer provides a unique steric and electronic profile for drug discovery, particularly in the development of kinase inhibitors and receptor modulators where the diphenyl ether scaffold is a privileged motif. This guide details its physicochemical properties, synthetic routes, and handling protocols, emphasizing its reactivity as a moisture-sensitive lachrymator.

Part 1: Chemical Identity & Structural Analysis

The compound features a benzyl chloride moiety substituted at the ortho position with a phenoxy group.[2][3] The electron-donating phenoxy substituent activates the aromatic ring but can also facilitate solvolysis of the benzylic chloride, necessitating strict anhydrous storage conditions.

| Parameter | Data |

| IUPAC Name | 1-(Chloromethyl)-2-phenoxybenzene |

| Common Synonyms | 2-Phenoxybenzyl chloride; |

| CAS Registry Number | 5888-53-9 |

| Molecular Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.68 g/mol |

| SMILES | ClCc1ccccc1Oc2ccccc2 |

| InChI Key | IATNZRYVIRYKDJ-UHFFFAOYSA-N |

| Structural Class | Benzyl Halide / Diaryl Ether |

Part 2: Physicochemical Profile

The following data represents the standard physical constants for high-purity (>97%) material. Researchers should note that "yellowing" of the liquid often indicates partial hydrolysis or oxidation.

| Property | Value / Range | Notes |

| Physical State | Clear to light yellow liquid | Darkens upon storage due to HCl evolution. |

| Boiling Point | 172 °C @ 16 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.18 g/mL (at 25 °C) | Denser than water; sinks in aqueous extractions. |

| Refractive Index ( | 1.5890 – 1.5930 | High index due to aromaticity. |

| Solubility | DCM, Toluene, THF, EtOAc | Hydrolyzes in water; reacts with alcohols. |

| Flash Point | >110 °C (Estimated) | Combustible. |

| Vapor Pressure | Low at STP | However, lachrymatory vapors are potent even at low concentrations. |

Part 3: Synthetic Pathways & Production

The synthesis of 1-(Chloromethyl)-2-phenoxybenzene typically follows three primary methodologies, depending on scale and available starting materials.

Method A: Chloromethylation (Industrial)

The most direct route involves the chloromethylation of diphenyl ether. Due to the ortho/para directing nature of the phenoxy group, this method often produces a mixture of isomers (2- and 4-substituted), requiring rigorous fractional distillation to isolate the ortho product.

Method B: Radical Chlorination

Radical side-chain chlorination of 2-phenoxytoluene using

Method C: Deoxychlorination (Laboratory Standard)

For high-purity laboratory applications, the conversion of 2-phenoxybenzyl alcohol using Thionyl Chloride (

Figure 1: Comparative synthetic routes. Route C is recommended for small-scale, high-purity needs.

Part 4: Reactivity & Applications

1-(Chloromethyl)-2-phenoxybenzene is a versatile electrophile . The benzylic carbon is highly susceptible to nucleophilic attack (

Key Reactions

-

N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in antihistamine and antidepressant scaffolds).

-

O-Alkylation: Reaction with phenols or alcohols to form ethers.

-

C-Alkylation: Use in Friedel-Crafts alkylation or reaction with enolates.

Stability Alert

The proximity of the ether oxygen (ortho position) can stabilize the benzylic carbocation intermediate, making this compound more reactive—and thus more hydrolytically unstable—than unsubstituted benzyl chloride.

Figure 2: Reactivity profile highlighting the primary utility (alkylation) and primary risk (hydrolysis).

Part 5: Experimental Protocol

Standard Protocol: N-Alkylation of a Secondary Amine

This protocol describes the attachment of the 2-phenoxybenzyl group to a piperazine derivative, a common workflow in drug discovery.[3][4][5][6]

Materials:

-

1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv)

-

Substituted Piperazine (1.2 equiv)

-

Potassium Carbonate (

, anhydrous, 3.0 equiv)[3] -

Acetonitrile (MeCN, anhydrous) or DMF

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add powdered

(3.0 equiv) to the stirring solution. -

Reagent Addition: Add 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv) dropwise via syringe. Note: If the reagent is yellow/fuming, distill prior to use.

-

Reaction: Heat to 60°C for 4–12 hours. Monitor consumption of the chloride by TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Cool to room temperature. Filter off solids (

/KCl). Concentrate the filtrate in vacuo. -

Purification: Redissolve residue in DCM, wash with water and brine. Dry over

. Purify via flash column chromatography (Silica gel).

Safety Note: This compound is a Lachrymator and Corrosive . All operations must be performed in a functioning fume hood. Neutralize glassware with dilute ammonia to destroy residual alkylating agent before cleaning.

Part 6: References

-

ChemicalBook. (2022). 1-(Chloromethyl)-2-phenoxybenzene Properties and Suppliers. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[7] 3-Phenoxybenzyl chloride (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Retrieved from

-

BenchChem. (2025).[5][8] Technical Guide: Synthesis of Chloromethyl-phenoxybenzenes. Retrieved from

-

Apollo Scientific. (2022). Safety Data Sheet: 2-Phenoxybenzoyl chloride (Related Structural Safety). Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. CA1104159A - Chlorination of meta-phenoxytoluene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]

- 7. 3-Phenoxybenzyl chloride [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1-(Chloromethyl)-2-phenoxybenzene in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(Chloromethyl)-2-phenoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. In the absence of extensive published quantitative data for this specific compound, this guide offers a robust predictive framework based on physicochemical properties and established solubility theories, complemented by detailed experimental protocols to enable researchers to determine precise solubility values.

Executive Summary

1-(Chloromethyl)-2-phenoxybenzene is a molecule of interest in synthetic organic chemistry, potentially serving as a precursor or intermediate in the development of more complex chemical entities. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide navigates the theoretical underpinnings of its expected solubility, provides a systematic approach to solvent selection, and details rigorous experimental procedures for accurate solubility measurement.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1] To predict the solubility of 1-(Chloromethyl)-2-phenoxybenzene, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure Analysis:

1-(Chloromethyl)-2-phenoxybenzene possesses a moderately complex structure with several key features that influence its solubility:

-

Aromatic Rings: The presence of two benzene rings contributes to a significant nonpolar character, suggesting good solubility in nonpolar and moderately polar aromatic solvents.

-

Ether Linkage (-O-): The ether group introduces a polar element and the potential for hydrogen bonding with protic solvents, although this is a weak interaction.

-

Chloromethyl Group (-CH₂Cl): This functional group adds to the molecule's polarity and can participate in dipole-dipole interactions. Alkyl halides are generally considered polar molecules.[2]

Physicochemical Properties:

While experimental data for 1-(Chloromethyl)-2-phenoxybenzene is limited, we can infer its properties from available data and related compounds.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₃H₁₁ClO | [3] |

| Molecular Weight | 218.68 g/mol | [3] |

| Boiling Point | 172 °C at 16 mmHg | [3] |

| Density | 1.18 g/cm³ | [3] |

| Water Solubility | Very low (predicted based on high logP of related compounds and general principles for nonpolar compounds)[2][4] | Inferred |

| logP (Octanol-Water) | High (predicted to be around 4, similar to related structures), indicating hydrophobicity[4] | Inferred |

Based on this analysis, 1-(Chloromethyl)-2-phenoxybenzene is a relatively large, predominantly nonpolar molecule with some polar characteristics. Therefore, it is expected to exhibit poor solubility in highly polar protic solvents like water and good solubility in a range of nonpolar to moderately polar aprotic and aromatic solvents.

A Systematic Approach to Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent for 1-(Chloromethyl)-2-phenoxybenzene based on its predicted properties.

Caption: Logical workflow for solvent selection.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted qualitative solubility profile for 1-(Chloromethyl)-2-phenoxybenzene in a range of common organic solvents, categorized by solvent class. These predictions are based on the principle of "like dissolves like" and the physicochemical properties of the solute and solvents.[1][5]

| Solvent Class | Solvent | Polarity (Relative) | Dielectric Constant (at 20°C) | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane | 0.009 | 1.9 | Good | The nonpolar aliphatic nature of hexane will effectively solvate the large, nonpolar aromatic portions of the solute molecule. |

| Toluene | 0.099 | 2.4 | Very Good | As an aromatic solvent, toluene can engage in π-π stacking interactions with the benzene rings of the solute, leading to favorable solvation. | |

| Polar Aprotic | Dichloromethane (DCM) | 0.309 | 9.1 | Very Good | DCM's moderate polarity and ability to engage in dipole-dipole interactions with the chloromethyl group, coupled with its ability to solvate the aromatic rings, make it an excellent solvent candidate. |

| Tetrahydrofuran (THF) | 0.207 | 7.5 | Very Good | THF's ether oxygen can interact with the solute, and its overall moderate polarity and non-protic nature are well-suited for dissolving molecules like 1-(Chloromethyl)-2-phenoxybenzene. | |

| Acetone | 0.355 | 21 | Good | The highly polar carbonyl group of acetone can interact with the polar functionalities of the solute, while the methyl groups provide some nonpolar character for solvating the aromatic rings. | |

| Acetonitrile | 0.460 | 37.5 | Moderate | The high polarity of acetonitrile may lead to less favorable interactions with the large nonpolar regions of the solute compared to less polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | Moderate to Poor | DMSO is a highly polar aprotic solvent. The significant mismatch in polarity with the predominantly nonpolar solute is likely to result in lower solubility. | |

| Polar Protic | Ethanol | 0.654 | 24.5 | Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor, but the solute is only a weak hydrogen bond acceptor at the ether oxygen. The nonpolar ethyl chain will contribute to solvation of the aromatic rings. |

| Methanol | 0.762 | 32.7 | Poor to Moderate | Methanol is more polar than ethanol, and its smaller nonpolar region will be less effective at solvating the large aromatic portions of the solute. | |

| Water | 1.000 | 80.1 | Insoluble | As a highly polar, protic solvent with a strong hydrogen-bonding network, water is a very poor solvent for the large, hydrophobic 1-(Chloromethyl)-2-phenoxybenzene molecule. The predicted high logP value supports this.[4] |

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, rigorous experimental methods must be employed. The following protocols are based on standard laboratory practices for solubility determination.[6][7][8]

Materials and Equipment

-

1-(Chloromethyl)-2-phenoxybenzene (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Qualitative Solubility Determination

This initial screening method provides a rapid assessment of solubility.

-

Add approximately 1 mL of the chosen solvent to a small vial.

-

Incrementally add small, pre-weighed amounts of 1-(Chloromethyl)-2-phenoxybenzene.

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Categorize the solubility as:

-

Soluble: A clear solution is formed.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

-

Add an excess amount of 1-(Chloromethyl)-2-phenoxybenzene to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculate the original solubility, accounting for the dilution factor.

The following diagram illustrates the shake-flask experimental workflow.

Caption: Shake-flask method for solubility.

Safety and Handling

1-(Chloromethyl)-2-phenoxybenzene and many organic solvents pose health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store 1-(Chloromethyl)-2-phenoxybenzene in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. (2021). Inchem.org.

- Solubility of Organic Compounds. (2023, August 31).

- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone.

- Chemical Properties of 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3). (n.d.). Cheméo.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- 1-(chloromethyl)-2-phenoxy-benzene (CAS 5888-53-9). (2022, August 26). ChemicalBook.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).

- Safety Data Sheet. (2021, May 25).

- Properties of Common Organic Solvents. (2022, September 8).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).

- Safety Data Sheet: Chlorobenzene. (n.d.). Carl ROTH.

- 1-Chloro-2-(chlorophenylmethyl)benzene | C13H10Cl2 | CID 42062. (n.d.). PubChem.

- Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (n.d.).

- phenoxybenzene. (n.d.). ChemBK.

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 4. 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdn.accentuate.io [cdn.accentuate.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Williamson Ether Synthesis using 1-(Chloromethyl)-2-phenoxybenzene

Executive Summary

This technical guide details the synthesis of ether derivatives using 1-(chloromethyl)-2-phenoxybenzene (also known as o-phenoxybenzyl chloride) via the Williamson ether synthesis. While the Williamson reaction is a fundamental organic transformation, the specific use of o-phenoxybenzyl chloride introduces unique steric and electronic challenges compared to its meta and para isomers (common in pyrethroid synthesis). This note provides two validated protocols: a classical anhydrous approach for high-value, small-scale synthesis, and a Phase Transfer Catalysis (PTC) method optimized for industrial scalability and green chemistry compliance.

Chemical Context & Mechanistic Insight

The Substrate

1-(Chloromethyl)-2-phenoxybenzene is a functionalized benzyl chloride. The benzylic chloride is a potent electrophile, susceptible to nucleophilic attack. However, the phenoxy group at the ortho position exerts two critical effects:

-

Steric Hindrance: The bulky phenoxy group creates a crowded environment around the methylene carbon, potentially retarding the rate of

attack compared to unsubstituted benzyl chloride. -

Electronic Modulation: While the oxygen atom is electron-donating by resonance, the inductive withdrawal from the phenyl ring stabilizes the transition state less effectively than in para substitution, though the benzylic carbon remains highly reactive.

Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis highlighting the critical deprotonation and concerted substitution steps.

Experimental Protocols

Protocol A: Classical Anhydrous Synthesis (High Purity)

Best for: Small-scale research, valuable alcohol substrates, and kinetic studies. Mechanism: Irreversible deprotonation using Sodium Hydride (NaH).

Reagents & Materials

-

Substrate: 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv)

-

Nucleophile: Target Alcohol (1.1 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Solvent: Anhydrous DMF or THF (dried over molecular sieves)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology

-

Base Preparation: In a flame-dried 3-neck round bottom flask under inert atmosphere, wash NaH (1.2 equiv) with dry hexane (3x) to remove mineral oil. Decant hexane carefully.

-

Solvation: Suspend the washed NaH in anhydrous DMF (0.5 M concentration relative to limiting reagent). Cool to 0°C.

-

Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise via syringe.

-

Observation: Vigorous evolution of

gas. -

Hold: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

-

-

Electrophile Addition: Cool the solution back to 0°C. Add 1-(chloromethyl)-2-phenoxybenzene (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

-

Reaction: Allow to warm to RT. Stir for 4–12 hours.

-

Note: Due to the ortho steric effect, heating to 60°C may be required if TLC shows stalled conversion after 4 hours.

-

-

Quench & Workup: Carefully quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

Protocol B: Phase Transfer Catalysis (Green/Industrial)

Best for: Scale-up, moisture-sensitive substrates (minimizes hydrolysis), and safety. Mechanism: Interfacial ion-pair extraction using a Quaternary Ammonium Salt.

Reagents & Materials

-

Substrate: 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv)

-

Nucleophile: Target Alcohol (1.0 equiv)

-

Base: 50% NaOH (aq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[2]

-

Solvent: Toluene (Reagent Grade)

Step-by-Step Methodology

-

Biphasic Setup: In a reactor equipped with an overhead stirrer, dissolve the alcohol and 1-(chloromethyl)-2-phenoxybenzene in Toluene (3-4 volumes).

-

Catalyst Addition: Add TBAB (0.05 equiv) to the organic phase.

-

Base Addition: Add 50% NaOH solution (2.0 equiv) in one portion.

-

Agitation: Stir vigorously (>500 RPM). High shear is critical to maximize the interfacial surface area.

-

Temperature Control: Heat to 50–70°C.

-

Why: The activation energy for the ortho-substituted substrate is higher.

-

-

Monitoring: Monitor by HPLC or GC. Reaction typically completes in 2–6 hours.

-

Workup: Stop agitation. Separate phases. The product remains in the toluene layer; the salt/base remains in the aqueous layer. Wash organic layer with water and brine.

Critical Process Parameters (CPPs) & Data

The following table summarizes the impact of solvent and method on the reaction outcome for this specific substrate type.

| Parameter | Protocol A (NaH/DMF) | Protocol B (PTC/Toluene) |

| Water Tolerance | Zero (Strictly Anhydrous) | High (Aqueous base used) |

| Reaction Rate | Fast (Homogeneous) | Medium (Mass-transfer limited) |

| Impurity Profile | Low (Mainly unreacted SM) | Hydrolysis product (Benzyl alcohol) possible if agitation is poor |

| Scalability | Low ( | High (Standard unit ops) |

| Yield (Typical) | 85–95% | 80–92% |

Troubleshooting Workflow

Use the following logic flow to diagnose low yields or impurities.

Figure 2: Decision tree for troubleshooting reaction failures specific to sterically hindered benzyl chlorides.

Safety & Handling

-

Lachrymator: 1-(Chloromethyl)-2-phenoxybenzene is a benzyl chloride derivative and is likely a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

-

Corrosivity: The substrate can hydrolyze to release HCl upon contact with moisture.[3] Wear acid-resistant gloves.

-

Hydrogen Gas: Protocol A generates stoichiometric quantities of hydrogen gas. Ensure adequate venting to prevent pressure buildup.

References

-

Williamson Ether Synthesis Mechanism: Master Organic Chemistry. (2014).[4] The Williamson Ether Synthesis. [Link]

-

Phase Transfer Catalysis for Benzyl Chlorides: Halpern, M. (PTC Organics). PTC Etherification of Benzyl Chloride. [Link]

-

General Reactivity of Benzyl Chlorides: Wikipedia. Williamson ether synthesis. [Link][1][2][4][5][6]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

Application Note: High-Fidelity Preparation of (2-Phenoxyphenyl)methylmagnesium Chloride

Topic: Grignard reaction involving 1-(Chloromethyl)-2-phenoxybenzene Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Substrate: 1-(Chloromethyl)-2-phenoxybenzene (CAS: 25550-52-7) Reagent Class: Benzylic Grignard Reagent

Abstract & Strategic Overview

The synthesis of Grignard reagents from benzyl halides is historically fraught with challenges, primarily due to the competing Wurtz homocoupling reaction which produces substituted bibenzyl dimers. 1-(Chloromethyl)-2-phenoxybenzene presents unique challenges: the ortho-phenoxy substituent introduces steric bulk and potential intramolecular coordination sites (chelation) that affect both the solubility and stability of the resulting organomagnesium species.

This guide details a validated protocol for generating (2-phenoxyphenyl)methylmagnesium chloride . Unlike standard alkyl Grignard preparations, this protocol utilizes a biphasic solvent strategy (Diethyl Ether/THF) to balance the suppression of homocoupling (favored in ether) with the solubility requirements of the chelated Grignard complex (favored in THF).

Key Mechanistic Insights

-

Wurtz Coupling Mitigation: Benzylic radicals are highly stabilized, increasing their lifetime and the probability of dimerization. High dilution and slow addition rates are non-negotiable.

-

Solubility & Chelation: The ortho-phenoxy oxygen can coordinate to the magnesium center. In pure diethyl ether, this intramolecular coordination often leads to the precipitation of the Grignard reagent, halting the reaction. The addition of Tetrahydrofuran (THF) breaks these aggregates, ensuring a homogeneous solution.

-

Chloride Inertness: Aryl/Benzyl chlorides are kinetically slower to initiate than bromides. Iodine activation is required to depassivate the magnesium surface.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 1-(Chloromethyl)-2-phenoxybenzene (>97%) | Precursor (Dried over molecular sieves if liquid) |

| Magnesium | Turnings (Grignard grade) | Metal source (Excess: 1.2 – 1.5 equiv) |

| Solvent A | Diethyl Ether (Anhydrous, BHT-free) | Primary solvent (Suppresses Wurtz coupling) |

| Solvent B | THF (Anhydrous, Inhibitor-free) | Co-solvent (Solubilizes the Grignard complex) |

| Activator | Iodine (I₂) crystals or 1,2-Dibromoethane | Depassivation of MgO layer |

| Atmosphere | Nitrogen (N₂) or Argon (Ar) | Inert gas protection (Crucial) |

Preparation Workflow

Phase 1: Setup and Activation

-

Glassware Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush with N₂ while cooling.

-

Magnesium Loading: Charge the flask with Magnesium turnings (1.3 equiv relative to halide).

-

Expert Tip: Dry stir the turnings under N₂ for 10 minutes to create micro-abrasions on the surface.

-

-

Activation: Add a single crystal of Iodine and just enough anhydrous Diethyl Ether to cover the magnesium. Stir gently until the iodine color begins to fade (formation of MgI₂).

Phase 2: Initiation

-

Substrate Solution: Dissolve 1-(Chloromethyl)-2-phenoxybenzene (1.0 equiv) in anhydrous Diethyl Ether (concentration ~1.0 M) in the addition funnel.

-

The "Kick-Start": Add 5-10% of the substrate solution directly to the magnesium.

-

Observation: Heat the flask gently with a heat gun or warm water bath. Initiation is confirmed by:

Phase 3: Controlled Addition & Solubilization

-

Primary Addition: Once initiated, remove the heat source. Add the remaining substrate solution dropwise.[1]

-

Rate Control: Adjust the drip rate to maintain a gentle, self-sustained reflux. If the reflux dies, stop addition and reheat.

-

-

The Solubility Check (Critical Step): Approximately halfway through the addition, the reaction mixture may become thick or form a white precipitate. This is the coordinated Grignard species crashing out.

-

Action: Add anhydrous THF (approx.[1] 0.5 volume relative to Ether) directly to the reaction flask (not the funnel). The precipitate should dissolve, restoring a clear, dark solution.

-

-

Completion: After addition is complete, reflux gently (using an external oil bath at ~45°C) for 1 hour to consume residual chloride.

Phase 4: Quantification

Before use, titrate the reagent (e.g., using salicylaldehyde phenylhydrazone or No-D NMR) to determine exact molarity. Expect yields between 75-85% due to unavoidable trace Wurtz coupling.

Reaction Visualization

Synthesis Pathway

The following diagram illustrates the reaction logic, highlighting the solvent switch necessary for this specific substrate.

Caption: Process flow for the synthesis of (2-phenoxyphenyl)methylmagnesium chloride, emphasizing the critical THF solubilization step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction Initiation | Passivated Mg or Wet Solvent | Add 2 drops of 1,2-dibromoethane (entrainment method). Ensure solvents are <50 ppm H₂O. |

| Heavy Precipitate | Grignard Coordination | Do not filter. Add dry THF immediately until solids dissolve. |

| Low Yield (<50%) | Wurtz Coupling | Dilute the substrate further (0.5 M). Slow down addition rate. Lower reaction temperature to 0°C after initiation.[3][4] |

| Violent Exotherm | Runaway Reaction | Stop addition. Cool with ice bath immediately. Never add all substrate at once. |

Safety & Handling

-

Lachrymator: 1-(Chloromethyl)-2-phenoxybenzene is a potent lachrymator and skin irritant. Handle only in a fume hood.

-

Pyrophoric Potential: While not strictly pyrophoric in solution, the Grignard reagent is highly reactive with moisture and air. Quench all glassware and syringes with isopropanol before water cleaning.

-

Exotherm: The formation reaction is exothermic.[2][5] Have an ice bath ready during the initiation phase.[3]

References

-

Preparation of Grignard Reagents from Benzyl Chlorides. Organic Syntheses, Coll. Vol. 1, p. 471 (1941). Link

-

Fungicides and processes for preparing them (Patent). CA1341173C. (Describes the specific preparation of 2-phenoxybenzylmagnesium chloride using the Ether/THF method). Link

-

Grignard Reagents: Preparation and Reactivity. BenchChem Application Notes. Link

-

Suppression of Wurtz Coupling in Grignard Synthesis. Journal of the American Chemical Society, 60, 1429 (1938). Link

Sources

Synthesis of phenoxybenzamine analogues from 2-phenoxybenzyl chloride

Application Note: Modular Synthesis of Phenoxybenzamine Analogues via 2-Phenoxybenzyl Chloride

Executive Summary

This guide details the synthesis of Phenoxybenzamine (PBZ) analogues utilizing 2-phenoxybenzyl chloride as a primary scaffold. While classical PBZ synthesis constructs the molecule from phenol and propylene oxide, this protocol leverages the pre-functionalized 2-phenoxybenzyl moiety to create "Ortho-Benzyl" analogues.

These analogues are critical for Structure-Activity Relationship (SAR) studies, specifically investigating how steric bulk at the ortho-position of the benzyl ring affects

Key Advantages of this Route:

-

Modularity: Allows rapid variation of the amine "tail" (the alkylating warhead) while maintaining the hydrophobic phenoxybenzyl core.

-

Atom Economy: Utilizes a commercially available biphenyl ether scaffold, reducing step count compared to linear ether synthesis.

-

Selectivity Tuning: Ortho-substitution alters the rotational entropy of the benzyl group, potentially enhancing selectivity for

vs.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent two-step protocol. The core strategy relies on the high electrophilicity of the benzylic chloride to install the amine "tail," followed by the activation of the alcohol to a chloride to generate the nitrogen mustard "warhead."

The Pathway:

-

N-Alkylation (Coupling): Displacement of the chloride in 2-phenoxybenzyl chloride by an

-substituted amino alcohol. -

Deoxychlorination (Activation): Conversion of the hydroxyl group to a chloride using Thionyl Chloride (

), creating the reactive nitrogen mustard.

Figure 1: The convergent synthesis allows for the introduction of various amine heads in Step 1, creating a library of analogues.

Detailed Experimental Protocols

Step 1: N-Alkylation (Scaffold Coupling)

Objective: Attach the nitrogen-containing tail to the 2-phenoxybenzyl core.

Reagents:

-

Substrate: 2-Phenoxybenzyl chloride (1.0 eq)

-

Nucleophile:

-Methylethanolamine (1.2 eq) [Or other secondary amino-alcohols] -

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Acetonitrile (MeCN), anhydrous (10 mL/g of substrate)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates Finkelstein-like displacement.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or -

Dissolution: Charge the flask with 2-phenoxybenzyl chloride and anhydrous MeCN. Stir until dissolved.

-

Addition: Add

and KI. Then, add the amino alcohol dropwise via syringe to control the exotherm. -

Reaction: Heat the mixture to reflux (

) for 6–12 hours.-

Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting chloride (

) should disappear, and a more polar amine spot (

-

-

Workup:

-

Cool to room temperature (RT).

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate in vacuo.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

) and Brine ( -

Dry over

, filter, and concentrate to yield the crude amino alcohol.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0

5% MeOH in DCM).

Data Validation (Step 1):

| Parameter | Expected Result | Notes |

|---|---|---|

| Yield | 85–95% | High efficiency due to benzylic activation. |

| 1H NMR |

Step 2: Deoxychlorination (Warhead Installation)

Objective: Convert the alcohol to a chloride, creating the reactive nitrogen mustard. Critical Safety Warning: The product is a potential blistering agent (vesicant). Handle in a fume hood with double gloves.

Reagents:

-

Substrate: Amino-alcohol intermediate from Step 1 (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.5 eq) -

Solvent: Dichloromethane (DCM), anhydrous (10 mL/g)

-

Scavenger (Optional): Catalytic DMF (0.05 eq)

Protocol:

-

Setup: Place the amino-alcohol intermediate in a round-bottom flask with DCM under

. Cool to -

Addition: Add

dropwise over 20 minutes.-

Note: Gas evolution (

,

-

-

Reaction: Allow the reaction to warm to RT and stir for 2–4 hours. If conversion is incomplete, reflux gently (

) for 1 hour. -

Quench & Isolation:

-

Concentrate the reaction mixture in vacuo to remove excess

and DCM. -

Crucial Step: The product will likely exist as the Hydrochloride Salt . To isolate the free base (if required for assay), partition between DCM and saturated

(cold). However, for stability, storage as the HCl salt is recommended . -

Recrystallize the salt from Acetone/Ether or Isopropanol.

-

Data Validation (Step 2):

| Parameter | Expected Result | Notes |

|---|---|---|

| Yield | 70–85% | Losses often occur during crystallization. |

| 1H NMR |

Mechanism of Action & Biological Context

The synthesized analogue functions as a prodrug. Under physiological conditions (pH 7.4), the nitrogen mustard cyclizes to form an Aziridinium Ion . This highly electrophilic species attacks nucleophilic residues (cysteine/serine) on the

Figure 2: The nitrogen mustard cyclizes to the aziridinium ion, which covalently modifies the receptor.

Troubleshooting & Critical Control Points

-

Moisture Sensitivity: The final chloride product hydrolyzes back to the alcohol if exposed to moisture. Store in a desiccator at

. -

Incomplete Chlorination: If NMR shows residual alcohol, re-treat with

and catalytic DMF. DMF forms the Vilsmeier-Haack reagent in situ, significantly boosting the reaction rate. -

Cyclization during Workup: If the free base is left in solution too long, it may auto-cyclize to the aziridinium species and degrade. Keep solutions acidic (HCl salt form) until the final moment of use.

References

-

Process for the preparation of phenoxybenzamine. (2018). World Intellectual Property Organization, WO2018130942A1. Link

-

Phenoxybenzamine. (2025).[2][3] PubChem Database, CID 4768.[4] National Center for Biotechnology Information. Link

-

Synthesis and alkylation activity of a nitrogen mustard agent. (2004). Drug Delivery, 11(2), 113–119. Link

-

Phenoxybenzamine Pharmacology. (2023). StatPearls [Internet]. NCBI Bookshelf. Link

Sources

Analytical methods for quantifying 1-(Chloromethyl)-2-phenoxybenzene

Technical Guide: Quantification of 1-(Chloromethyl)-2-phenoxybenzene Application Note & Standard Operating Procedure (SOP)

Part 1: Strategic Overview & Chemical Context

1.1 The Analytical Challenge 1-(Chloromethyl)-2-phenoxybenzene (CAS: 5888-53-9), also known as ortho-phenoxybenzyl chloride, is a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Etofenprox) and various pharmaceutical agents.

From an analytical perspective, it presents a "Stability Paradox":

-

Reactivity: As a benzyl chloride, it is a potent alkylating agent. This makes it a Potential Genotoxic Impurity (PGI) that must be controlled at trace levels (often <10 ppm) in drug substances.

-

Instability: The benzylic carbon is highly susceptible to hydrolysis, converting to the corresponding alcohol (2-phenoxybenzyl alcohol) in the presence of trace moisture. This leads to under-estimation during quantification.[1]

1.2 The Solution Architecture To address these opposing forces, this guide proposes a dual-method strategy. You must select the method based on your specific data requirement:

-

Method A: GC-MS (Direct Injection) [1]

-

Method B: HPLC-UV (Derivatization)

Part 2: Method Selection & Workflow Logic

The following decision tree illustrates the logic for selecting the appropriate analytical route.

Caption: Workflow for selecting the optimal analytical technique based on sensitivity needs and matrix compatibility.

Part 3: Detailed Protocols

Protocol A: GC-MS for Process Control & Assay

Target: Rapid quantification of 1-(Chloromethyl)-2-phenoxybenzene in organic solvents.

1. Principle The analyte is dissolved in an aprotic solvent (Dichloromethane or Hexane) and analyzed via capillary gas chromatography with Mass Spectrometric detection in Selected Ion Monitoring (SIM) mode.

2. Reagents & Standards

-

Diluent: Dichloromethane (DCM), HPLC Grade (Must be dried over molecular sieves to prevent hydrolysis).

-

Internal Standard (ISTD): 2-Chlorotoluene or Diphenyl ether (structurally similar but distinct RT).

3. Instrument Parameters

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 GC-MS (or equivalent) | Standard single-quadrupole system. |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase prevents tailing of the aromatic ether.[1] |

| Inlet | Split Mode (10:1 for trace, 100:1 for assay) | Prevents column overload.[1] |

| Inlet Temp | 220°C | Critical: Do not exceed 250°C to minimize thermal degradation of the benzyl chloride.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized for resolution.[1] |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp removes late-eluting dimers.[1] |

| MS Source | EI Source @ 230°C | Standard ionization. |

| Acquisition | SIM Mode | Quant Ion: m/z 218 (M+), 183 (M-Cl).[1] Qual Ion: 77, 51. |

4. Sample Preparation

-

Stock Solution: Weigh 50 mg of analyte into a 50 mL volumetric flask. Dilute with dry DCM.

-

Working Standard: Dilute Stock to 10 µg/mL (trace) or 1 mg/mL (assay). Add ISTD at constant concentration.

-

Sample Prep: Dissolve sample in DCM. Dry with anhydrous

if moisture is suspected.

5. System Suitability Criteria

-

Tailing Factor: < 1.5 (High tailing indicates active sites in the liner; replace liner).

-

RSD (n=6): < 5.0% for trace analysis.

Protocol B: Derivatization HPLC-UV for Trace Impurities (PGI)

Target: Ultra-trace quantification (<10 ppm) in pharmaceutical drug substances.[1]

1. Principle Direct analysis of benzyl chlorides by HPLC is risky due to hydrolysis on the column. This method uses in-situ derivatization with a secondary amine (Morpholine or Piperazine) to convert the unstable chloride into a stable tertiary amine before injection.

2. Reaction Chemistry

-

Reagent: Morpholine (excess).

-

Product: 4-(2-phenoxybenzyl)morpholine.[1] This derivative is stable, UV-active, and ionizes well in MS if needed.

3. Reagents

-

Derivatizing Reagent: 1% v/v Morpholine in Acetonitrile.

-

Base: Triethylamine (TEA) to scavenge HCl.

4. Instrument Parameters

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm) | Excellent peak shape for basic compounds (the derivative).[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses silanol activity for the amine derivative.[1] |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic aromatics.[1] |

| Gradient | 0-2 min: 20% B; 2-15 min: 20%→90% B | Gradient focuses the derivative.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure.[1] |

| Detection | UV @ 215 nm (or 270 nm) | 215 nm for max sensitivity; 270 nm for higher selectivity.[1] |

| Injection Vol | 10-20 µL | Higher volume allowed due to stable derivative.[1] |

5. Derivatization Protocol (Step-by-Step)

-

Sample Weighing: Weigh 100 mg of Drug Substance into a 10 mL vial.

-

Reagent Addition: Add 5.0 mL of Derivatizing Solution (1% Morpholine + 0.5% TEA in ACN).

-

Incubation: Cap and sonicate for 15 minutes at Room Temperature. (Reaction is fast).

-

Quench/Dilution: Add 5.0 mL of Mobile Phase A (Acidic water).

-

Note: Acidifying neutralizes excess morpholine and protonates the derivative, improving solubility.

-

-

Filtration: Filter through 0.45 µm PTFE filter into HPLC vial.

Part 4: Data Analysis & Validation

4.1 Quantitative Calculation

Use the External Standard Method .

4.2 Validation Parameters (ICH Q2(R1))

| Parameter | Acceptance Criteria | Notes |

| Specificity | No interference at RT of analyte/derivative | Check blank matrix (drug substance without impurity). |

| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ) | Typical LOQ for Method B is ~0.5 ppm.[1] |

| Linearity | Range: LOQ to 150% of target limit. | |

| Recovery | 80% - 120% | Spiked into matrix at LOQ level.[1] |

| Solution Stability | Change < 10% over 24 hours | Method B (Derivative) is stable. Method A requires fresh prep.[1] |

Part 5: Troubleshooting & Safety

5.1 Common Pitfalls

-

Ghost Peaks (GC-MS): If you see a peak at M-36 (loss of Cl) or M-35, it is likely thermal degradation in the injector port. Solution: Lower inlet temp to 200°C and use a "wool-free" liner to reduce surface area.

-

Variable Areas (HPLC): Incomplete derivatization. Solution: Ensure excess morpholine (at least 100 molar equivalents relative to the impurity) and verify pH is basic during reaction.

5.2 Safety Data (EHS)

-

Hazard: 1-(Chloromethyl)-2-phenoxybenzene is corrosive and a suspected carcinogen (alkylating agent).[1]

-

Neutralization: All waste containing this analyte should be treated with an excess of amine (e.g., ammonia or morpholine) or hydroxide solution for 24 hours before disposal to destroy the alkylating potential.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Valvo, L., et al. (1997). Determination of benzyl chloride and other potential genotoxic impurities in drug substances. Journal of Chromatography A. Link

-

Raman, N. V., et al. (2011). Determination of alkyl halides in pharmaceutical drug substances by GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Liu, D. Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[7] (Adapted methodology for derivatization logic). Link

Sources

- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. env.go.jp [env.go.jp]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols for the Scale-Up Synthesis of 1-(Chloromethyl)-2-phenoxybenzene

Introduction

1-(Chloromethyl)-2-phenoxybenzene is a key chemical intermediate whose structural motif, featuring a reactive chloromethyl group ortho to a phenoxy substituent, is of significant interest in the synthesis of complex organic molecules. Its utility spans the development of novel pharmaceutical agents, specialized polymers, and agrochemicals. The controlled introduction of the chloromethyl group onto the diphenyl ether backbone provides a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.

This document serves as an in-depth technical guide for researchers, process chemists, and drug development professionals. It outlines a robust and scalable protocol for the synthesis of 1-(chloromethyl)-2-phenoxybenzene, moving beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in scaling up chloromethylation reactions.

I. Core Synthetic Strategy: The Blanc Chloromethylation

The most industrially viable and direct method for the synthesis of 1-(chloromethyl)-2-phenoxybenzene is the Blanc chloromethylation reaction . This electrophilic aromatic substitution involves reacting the starting material, diphenyl ether, with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[1][2]

Causality of Reagent Selection:

-

Diphenyl Ether: The substrate. The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, facilitating the reaction.[2] The formation of the ortho-isomer is desired, though the para-isomer is a common byproduct that must be separated.

-

Paraformaldehyde: A stable, solid polymer of formaldehyde, it serves as the source for the electrophilic species. It is preferred over aqueous formaldehyde (formalin) in scale-up operations to maintain anhydrous conditions, which minimizes the formation of undesirable byproducts.[3][4]

-

Hydrogen Chloride (HCl): Can be supplied as a gas or generated in situ from reagents like concentrated hydrochloric acid. It protonates formaldehyde, initiating the formation of the electrophile.

-

Zinc Chloride (ZnCl₂): A common and effective Lewis acid catalyst. It coordinates with the formaldehyde-HCl adduct, significantly increasing its electrophilicity and promoting the reaction with the electron-rich aromatic ring.[1][2][5]

Reaction Mechanism

The reaction proceeds through the formation of a highly reactive hydroxymethyl cation or a related electrophilic species, which is then attacked by the diphenyl ether ring. Subsequent dehydration and chloride attack yield the final product.

Figure 1: Mechanism of the Blanc Chloromethylation. The reaction involves the ZnCl₂-catalyzed generation of a chloromethyl electrophile from formaldehyde and HCl, followed by electrophilic attack on the diphenyl ether ring.

II. Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations must be conducted in a well-ventilated chemical fume hood or a contained reactor system.

Equipment

-

20 L glass-lined or Hastelloy reactor with mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

-

Heating/cooling mantle or circulating bath.

-

Addition funnel or pump for controlled liquid addition.

-

Gas scrubber system charged with a sodium hydroxide solution to neutralize evolved HCl gas.

-

50 L separatory funnel or extraction vessel.

-

Large-scale rotary evaporator or wiped-film evaporator.

-

Vacuum distillation apparatus.

Reagent & Process Parameters Table

| Parameter | Value | Moles | Rationale |

| Reactants | |||

| Diphenyl Ether | 1.70 kg | 10.0 | Starting Material |

| Paraformaldehyde | 0.45 kg | 15.0 | Formaldehyde source (1.5 eq.) |

| Zinc Chloride (anhydrous) | 0.27 kg | 2.0 | Lewis Acid Catalyst (0.2 eq.) |

| Solvent/Reagent | |||

| Acetic Acid (Glacial) | 6.0 L | - | Co-solvent to improve solubility and reaction rate.[6] |

| Concentrated HCl (37%) | 1.5 L | ~18.0 | Source of HCl. |

| Work-up | |||

| Toluene | 10.0 L | - | Extraction Solvent |

| Saturated NaHCO₃ solution | ~5.0 L | - | Neutralization |

| Saturated NaCl solution (Brine) | 2.0 L | - | Washing |

| Anhydrous MgSO₄ | 0.5 kg | - | Drying Agent |

| Process Conditions | |||

| Reaction Temperature | 60-65 °C | - | Optimal for reaction rate while controlling byproducts. |

| Reaction Time | 8-12 hours | - | Monitored by GC/HPLC for completion. |

| Expected Output | |||

| Theoretical Yield | 2.19 kg | - | Based on Diphenyl Ether |

| Typical Practical Yield | 1.53 - 1.75 kg | - | 70-80% |

Step-by-Step Methodology

-

Reactor Setup & Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive nitrogen pressure throughout the reaction.

-

Charging Reagents: To the reactor, charge diphenyl ether (1.70 kg), paraformaldehyde (0.45 kg), and glacial acetic acid (6.0 L). Begin agitation at 150-200 RPM to form a slurry.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (0.27 kg). A slight exotherm may be observed.

-

HCl Addition & Reaction: Heat the mixture to 40 °C. Slowly add concentrated hydrochloric acid (1.5 L) via an addition funnel over 1-2 hours. After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 8-12 hours.

-

Reaction Monitoring: Periodically take samples (e.g., every 2 hours) and analyze by GC or TLC to monitor the consumption of diphenyl ether. The reaction is complete when the starting material is <2% of the total peak area.

-

Quenching: Cool the reactor to room temperature (20-25 °C). Very slowly and carefully, pour the reaction mixture into 20 L of cold water with vigorous stirring. This step is highly exothermic and will generate HCl fumes; ensure adequate cooling and ventilation.

-

Extraction: Transfer the quenched mixture to a 50 L extraction vessel. Add toluene (5 L) and agitate thoroughly. Allow the layers to separate and drain the lower aqueous layer.[3]

-

Washing:

-

Wash the organic layer sequentially with 2 L of water.

-

Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions until gas evolution ceases to neutralize residual acids. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).[5][7]

-

Wash the organic layer with 2 L of brine to break any emulsions and remove excess water.

-

-

Drying and Solvent Removal: Transfer the organic layer to a clean vessel and add anhydrous magnesium sulfate (0.5 kg). Stir for 30 minutes. Filter off the drying agent. Concentrate the filtrate under reduced pressure to remove the toluene.

-

Purification by Vacuum Distillation: The crude product (a yellow to brown oil) is purified by vacuum distillation to separate the desired ortho-isomer from unreacted starting material, the para-isomer, and other high-boiling impurities.[1][7] Collect the fraction corresponding to 1-(chloromethyl)-2-phenoxybenzene.

Figure 2: Scale-Up Synthesis Workflow. A logical flow diagram illustrating the key stages of the synthesis from reactor charging to final product purification.

III. Critical Safety Considerations: A Self-Validating System

Trustworthiness in chemical synthesis protocols is built on an unwavering commitment to safety. Chloromethylation reactions, while powerful, carry significant hazards that must be rigorously controlled, especially at scale.

Inherent Chemical Hazards

-

Bis(chloromethyl) ether (BCME) Formation: This is the most severe risk. BCME is a potent human carcinogen that can be formed in situ from formaldehyde and HCl, particularly under anhydrous conditions.[2][8]

-

Mitigation: While anhydrous conditions are generally favored for the main reaction, the use of co-solvents like acetic acid and precise temperature control can disrupt the equilibrium that leads to BCME. The protocol is designed to consume the reactive intermediates quickly, minimizing their availability to form BCME. Crucially, any process modification must be re-evaluated for its potential to increase BCME formation.

-

-

Reagent Toxicity & Corrosivity:

-

Paraformaldehyde: Toxic upon inhalation and ingestion. Handle in a ventilated area with appropriate respiratory protection.

-

HCl & Acetic Acid: Highly corrosive. Can cause severe burns. Use acid-resistant gloves, face shields, and work in a fume hood.[9]

-

Toluene: Flammable liquid and harmful vapor. Use in a well-ventilated area away from ignition sources.

-

Process & Operational Hazards

-

Exothermic Reaction: The reaction is exothermic, particularly during the addition of HCl and the quenching step. Controlled addition rates and robust reactor cooling are essential to prevent thermal runaway.

-

HCl Gas Evolution: Significant amounts of HCl gas are evolved. The reactor must be connected to an efficient caustic scrubber to prevent its release into the atmosphere.[10]

-

Personal Protective Equipment (PPE): A mandatory PPE policy must be enforced:

-

Splash-proof chemical goggles and a face shield.

-

Heavy-duty, acid-resistant gloves (e.g., butyl rubber).

-

Flame-retardant lab coat and chemical-resistant apron.

-

Appropriate respiratory protection may be required depending on the engineering controls in place.

-

Figure 3: Interplay of Critical Process Parameters. This diagram shows the relationship between key reaction variables and the desired outcomes of yield and purity, while also highlighting their influence on the critical risk of byproduct formation.

IV. Analytical Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and safety of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for assessing purity. It can effectively separate the ortho- and para-isomers and detect volatile impurities. The mass spectrum provides definitive structural confirmation.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides unambiguous structural confirmation. The characteristic singlet for the chloromethyl (-CH₂Cl) protons is expected to appear around 4.8-5.0 ppm. The aromatic protons will show a complex multiplet pattern.[5]

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity, especially if high-boiling or non-volatile impurities are suspected.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as C-Cl, C-O-C (ether), and aromatic C-H bonds.[5]

V. References

-

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene. Benchchem. Available at:

-

Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. Google Patents. Available at:

-

The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Benchchem. Available at:

-

An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. ResearchGate. Available at:

-

Chloromethyl: compounds, synthesis and safety. Chempanda Blog. Available at:

-

An In-depth Technical Guide to 1-(Chloromethyl)-2-methoxynaphthalene. Benchchem. Available at:

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at:

-

SAFETY OF CHLORINATION REACTIONS. IChemE. Available at:

-

Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber. PubMed. Available at:

-

Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. Google Patents. Available at:

-

Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. ResearchGate. Available at:

-

Blanc chloromethylation. J&K Scientific LLC. Available at:

-

ANALYTICAL METHODS. Toxicological Profile for Methoxychlor - NCBI Bookshelf. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 4. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempanda.com [chempanda.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. icheme.org [icheme.org]

- 11. Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Catalytic Activation of the C-Cl Bond in 1-(Chloromethyl)-2-phenoxybenzene for Cross-Coupling Reactions

Introduction

The selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The diarylmethane scaffold, which is present in the target substrate 1-(chloromethyl)-2-phenoxybenzene, is a privileged structure in medicinal chemistry. Traditionally, the construction of such motifs relies on the cross-coupling of more reactive organohalides, such as bromides and iodides. However, the corresponding chloro-compounds are often more economical, stable, and readily available. The primary challenge lies in the inertness of the C(sp³)–Cl bond, which requires highly active catalytic systems to cleave. This guide provides a detailed examination of the principles and a practical protocol for the catalytic activation of the benzylic C–Cl bond in 1-(chloromethyl)-2-phenoxybenzene, using a palladium-catalyzed Suzuki-Miyaura reaction as a representative application.

Part 1: Mechanistic Principles & Catalyst System Selection

The activation of a C–Cl bond is typically the rate-limiting step in a cross-coupling catalytic cycle. This process, known as oxidative addition, involves the insertion of a low-valent transition metal, such as Palladium(0), into the carbon-chlorine bond, forming a new organopalladium(II) complex.[1][2] The efficiency of this step is critically dependent on the choice of catalyst, ligands, and reaction conditions.

Causality Behind Experimental Choices:

-

Choice of Metal Catalyst (Palladium vs. Nickel): Both palladium and nickel are effective for C–Cl bond activation. Palladium is often favored for its broad functional group tolerance and well-understood reactivity.[3] Nickel catalysts can be more cost-effective and have shown excellent reactivity for challenging C–Cl bond activations, including those in benzylic systems.[4][5] For this protocol, we select a palladium-based system due to the extensive literature and predictable performance in Suzuki couplings.

-

The Critical Role of the Ligand: The ligand is arguably the most crucial component for activating inert C–Cl bonds.[6] It stabilizes the metal center, influences its electronic properties, and modulates its steric environment.[7] For C(sp³)–Cl bond activation, electron-rich and sterically bulky phosphine ligands are required. These ligands promote the formation of coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species, which are key to facilitating oxidative addition.[2] Ligands like those from the Buchwald family (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are field-proven choices. They enhance the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic C–Cl bond.[6]

-